molecular formula C19H12N4O4S B2699126 N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide CAS No. 922122-99-4

N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide

Cat. No.: B2699126
CAS No.: 922122-99-4
M. Wt: 392.39
InChI Key: CQZGYUQFRVDXMP-UHFFFAOYSA-N
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Description

N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide is a complex organic compound that integrates multiple heterocyclic structures

Preparation Methods

The synthesis of N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide involves several key steps:

    Formation of Benzofuran Derivative: The initial step involves the synthesis of the benzofuran derivative through a series of reactions, including the condensation of appropriate starting materials.

    Oxadiazole Ring Formation: The next step is the formation of the 1,3,4-oxadiazole ring, typically achieved through cyclization reactions involving hydrazides and carboxylic acids.

    Coupling with Benzothiazole: The final step involves coupling the oxadiazole derivative with a benzothiazole moiety, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing microwave irradiation or one-pot multicomponent reactions to streamline the process .

Chemical Reactions Analysis

N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzofuran and benzothiazole rings, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide has a wide range of scientific research applications:

Comparison with Similar Compounds

N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide can be compared with other similar compounds:

    Benzofuran Derivatives: Compounds like psoralen and angelicin, which are used in the treatment of skin diseases.

    Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole, which have shown antimicrobial and anticancer properties.

    Oxadiazole Derivatives: Compounds like 2,5-diphenyl-1,3,4-oxadiazole, known for their use in organic light-emitting diodes (OLEDs).

Properties

IUPAC Name

N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N4O4S/c1-25-13-4-2-3-10-7-14(26-16(10)13)18-22-23-19(27-18)21-17(24)11-5-6-12-15(8-11)28-9-20-12/h2-9H,1H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQZGYUQFRVDXMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)NC(=O)C4=CC5=C(C=C4)N=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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